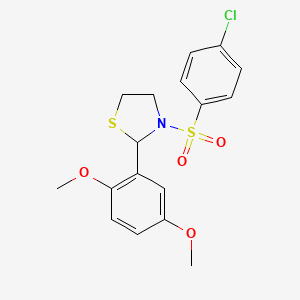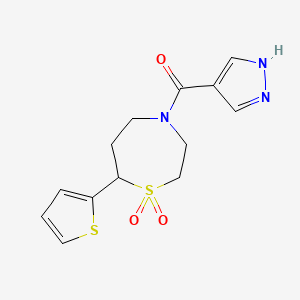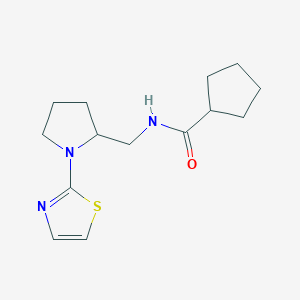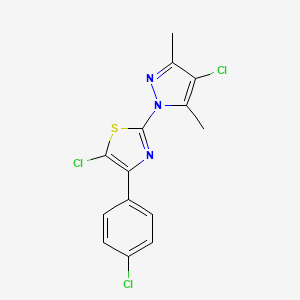
6-Tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, commonly known as TBSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBSF is a sulfonyl fluoride derivative that has been used in various chemical reactions and biological assays.
Mechanism of Action
TBSF acts as an irreversible inhibitor of serine hydrolases by forming a covalent bond with the active site serine residue. TBSF reacts with the hydroxyl group of the serine residue, resulting in the formation of a stable sulfonyl enzyme intermediate. This interaction blocks the enzyme's activity, making it a useful tool for studying the function of serine hydrolases.
Biochemical and Physiological Effects:
TBSF has been shown to have a wide range of biochemical and physiological effects. TBSF has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the function of the nervous system. TBSF has also been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that regulates the endocannabinoid system. TBSF has been used to study the role of serine hydrolases in various biological processes, including inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of TBSF is its high reactivity and specificity towards serine hydrolases. TBSF is also relatively easy to synthesize and purify, making it a useful tool for studying the function of serine hydrolases. However, TBSF has some limitations, including its irreversible inhibition of enzymes, which can make it difficult to study enzyme kinetics. Additionally, TBSF can react with other nucleophiles in biological systems, leading to non-specific labeling.
Future Directions
There are several future directions for the use of TBSF in scientific research. One direction is the development of TBSF-based inhibitors for the treatment of various diseases, including cancer and inflammation. Another direction is the use of TBSF in the development of new fluorescent probes for the detection of reactive oxygen species and proteases. Additionally, TBSF can be used in the development of new chemical tools for studying the function of serine hydrolases in biological systems.
Conclusion:
In conclusion, 6-Tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a useful tool for studying the function of serine hydrolases in biological systems. TBSF can be synthesized using various methods and has been used in various chemical reactions and biological assays. TBSF acts as an irreversible inhibitor of serine hydrolases and has a wide range of biochemical and physiological effects. Although TBSF has some limitations, it has several advantages, making it a useful tool for scientific research. There are several future directions for the use of TBSF in scientific research, including the development of TBSF-based inhibitors and new chemical tools for studying the function of serine hydrolases.
Synthesis Methods
TBSF can be synthesized using various methods. One of the most commonly used methods is the reaction of tert-butyl 4-chloro-3,5-dimethylbenzoate with 2,3-dihydro-1H-isoquinoline-5-sulfonic acid in the presence of potassium carbonate and potassium iodide. The reaction yields TBSF as a white solid, which can be purified using recrystallization.
Scientific Research Applications
TBSF has been widely used in scientific research as a reagent in various chemical reactions and biological assays. TBSF has been used in the synthesis of sulfonyl fluoride-based inhibitors of serine hydrolases, such as acetylcholinesterase and fatty acid amide hydrolase. TBSF has also been used in the synthesis of fluorescent probes for the detection of reactive oxygen species and proteases.
properties
IUPAC Name |
6-tert-butyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-13(2,3)12-5-4-11-9-15(18(14,16)17)7-6-10(11)8-12/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHDRZDHAFZAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CN(CC2)S(=O)(=O)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)
![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)
![8-methoxy-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2971344.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)

![(E)-2-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B2971351.png)
